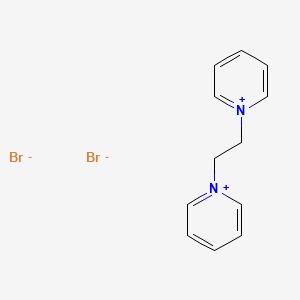

Pyridinium, 1,1'-(1,2-ethanediyl)bis-, dibromide

Übersicht

Beschreibung

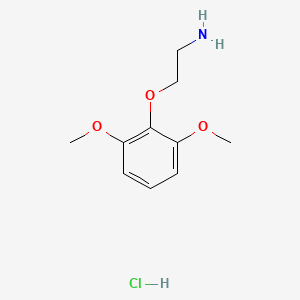

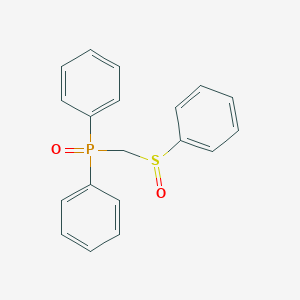

Pyridinium, 1,1’-(1,2-ethanediyl)bis-, dibromide is a chemical compound. It is structurally diverse and is quite familiar in many natural products and bioactive pharmaceuticals .

Synthesis Analysis

The synthesis of this compound involves a two-electron reduction of 1,1’-(1,2-ethanediyl)bis(pyridinium) dibromide with sodium amalgam . This process results in the formation of meso and dl cyclomers through intramolecular cyclization of the diradical . The meso cyclomer can be thermally converted into the dl cyclomer, while the dl cyclomer can be photolytically converted into the meso cyclomer .Molecular Structure Analysis

The molecular structure of this compound has been studied using X-ray crystallography . The structure is organized around an inversion center located at the center of the CH2CH2 moiety, and the two pyridine moieties are placed in anti positions with respect to each other .Chemical Reactions Analysis

The chemical reactions of this compound involve the generation of diradicals, which can be characterized by an ESR triplet spectrum at -196 OC . These diradicals can be generated photochemically from the corresponding cyclomers .Wissenschaftliche Forschungsanwendungen

Ionic Liquid-Modified Materials

Ionic liquids, including pyridinium derivatives, have been extensively studied for their unique properties and their applications in modifying materials for solid-phase extraction and chromatography. Pyridinium-based ionic liquids, due to their versatile chemical structures, have been used to modify silica, polymers, and monoliths, enhancing their functionality in analytical separations and extractions. This has opened new pathways in the development of advanced materials for analytical chemistry, including liquid and gas chromatography as well as capillary electrochromatography (Vidal, Riekkola, & Canals, 2012).

Metal Complexes and Coordination Chemistry

Pyridinium derivatives play a significant role in coordination chemistry, where they act as ligands to form complex structures with metals. These complexes have been extensively studied for their diverse properties, including spectroscopic characteristics, magnetic properties, and biological activities. Research in this area provides insights into the potential of pyridinium-based compounds in developing new materials with specific functional properties, contributing to fields such as materials science, catalysis, and pharmaceuticals (Boča, Jameson, & Linert, 2011).

Environmental Applications

In the context of environmental science, pyridinium derivatives have been explored for their roles in ionic liquids and other materials that can serve as flame retardants. These studies are crucial for understanding the environmental fate, bioaccumulation, and potential toxicological effects of such compounds. This research contributes to the development of safer and more environmentally friendly flame retardants, addressing the global challenge of pollution and toxicity associated with traditional halogenated flame retardants (Zuiderveen, Slootweg, & de Boer, 2020).

Agrochemical Discovery

Pyridinium-based compounds have also been highlighted for their importance in the discovery of new agrochemicals. The structural versatility of pyridinium allows for the development of novel pesticides, including fungicides, insecticides, and herbicides. The application of intermediate derivatization methods in the synthesis of pyridine-based agrochemicals is a promising approach to enhancing the efficiency of discovering new lead compounds in this field, supporting sustainable agriculture and food security (Guan, Liu, Sun, Xie, & Wang, 2016).

Safety And Hazards

The safety data sheet for a similar compound, 1,2-Dibromo-1,2-diphenylethane, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to handle it with protective gloves, clothing, and eye/face protection, and to use it only outdoors or in a well-ventilated area .

Zukünftige Richtungen

The future directions for the research and application of this compound could involve further exploration of its potential uses in various fields, such as materials science and biological issues related to gene delivery . Further studies could also focus on its potential as a redox non-innocent pyridine diimine ligand system .

Eigenschaften

IUPAC Name |

1-(2-pyridin-1-ium-1-ylethyl)pyridin-1-ium;dibromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2.2BrH/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14;;/h1-10H,11-12H2;2*1H/q+2;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMEHMWWKTXHHMO-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)CC[N+]2=CC=CC=C2.[Br-].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30889441 | |

| Record name | Ethylenebis(pyridinium bromide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30889441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridinium, 1,1'-(1,2-ethanediyl)bis-, dibromide | |

CAS RN |

882-35-9 | |

| Record name | Pyridinium, 1,1'-(1,2-ethanediyl)bis-, bromide (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000882359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinium, 1,1'-(1,2-ethanediyl)bis-, bromide (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylenebis(pyridinium bromide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30889441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzaldehyde, 4,4'-[1,3-phenylenebis(methylene)]bis-](/img/structure/B3058102.png)